(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
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Overview
Description
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is a natural product found in Endopappus macrocarpus with data available.
Scientific Research Applications
Synthesis and Waste Minimization
A study by Hudlický et al. (1999) compared various synthetic pathways for producing conduritols, including (1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol, focusing on the effectiveness of waste minimization. They highlighted an innovative synthesis combining enzymatic transformations with electrochemical methods, emphasizing an approach known as "effective mass yield" (EMY) for assessing waste reduction in chemical processes (Hudlický et al., 1999).
Chemistry of 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols
Valente et al. (2009) conducted a study on 1,4-Disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, which were dihydroxylated to yield diols that eventually furnished cyclohexane-1,2,3,4-tetraols. This research provided insights into the selective synthesis of such compounds and discovered a new rearrangement method with broad applications for synthesizing 1,4-dicarbonyls, including optically enriched synthons (Valente et al., 2009).
Clathrates and Inclusion Chemistry
Barton et al. (2015) explored the inclusion chemistry of TETROL, a derivative related to cyclohex-5-ene-1,2,3,4-tetrol. Their research demonstrated the selective inclusion of methylcyclohexanones, revealing unique insights into the behavior of these compounds in crystalline structures and their interactions with guest molecules (Barton et al., 2015).
Polyol Monoterpenes and Anti-inflammatory Activity
A study by Hou et al. (2017) on Chenopodium ambrosioides identified new polyol monoterpenes, including compounds structurally related to (1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol. These compounds were evaluated for their anti-inflammatory activity, providing insights into potential therapeutic applications (Hou et al., 2017).
Synthesis of Fluorinated Analogs and Derivatives
Sardinha et al. (2008) presented the first synthesis of a 5-fluorinated analog of (1S, 2S, 3R, 4R)-cyclohex-5-ene-1,2,3,4-tetrol, illustrating the ability to modify these compounds for specific applications, such as herbicidal activity (Sardinha et al., 2008).
properties
CAS RN |
4942-61-4 |
---|---|
Product Name |
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5-,6+/m0/s1 |
InChI Key |
LRUBQXAKGXQBHA-OMMKOOBNSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@@H]([C@H]1O)O)O)O |
SMILES |
C1=CC(C(C(C1O)O)O)O |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O |
synonyms |
5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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